N-(Benzenesulfonyl)-3-chloropropanamide
Description
Properties
CAS No. |
88069-01-6 |
|---|---|
Molecular Formula |
C9H10ClNO3S |
Molecular Weight |
247.70 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-3-chloropropanamide |
InChI |
InChI=1S/C9H10ClNO3S/c10-7-6-9(12)11-15(13,14)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) |
InChI Key |
VHZVSZSLNKQUIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)CCCl |
Origin of Product |
United States |
Synthetic Strategies for N Benzenesulfonyl 3 Chloropropanamide Analogues
Formation of the Sulfonylamide Linkage
The cornerstone of synthesizing N-(benzenesulfonyl)-3-chloropropanamide analogues is the robust and reliable formation of the sulfonylamide linkage. This can be achieved through several well-established methods, primarily involving the reaction of an amine with a benzenesulfonyl chloride derivative or the coupling of a sulfonamide with a carboxylic acid derivative.
Sulfonylation Reactions of Amines with Benzenesulfonyl Chlorides
The most direct and widely employed method for the synthesis of benzenesulfonamides is the reaction of a primary or secondary amine with a benzenesulfonyl chloride. This reaction, often referred to as sulfonylation, proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction. Common bases include pyridine (B92270), triethylamine (B128534), or aqueous sodium hydroxide (B78521). The choice of base and solvent can influence the reaction rate and yield. For instance, the use of an aqueous base in a two-phase system, known as the Schotten-Baumann reaction condition, is a common practice.
A classic example of this type of reaction is the Hinsberg test, which was historically used to distinguish between primary, secondary, and tertiary amines. In this test, the amine is treated with benzenesulfonyl chloride in the presence of aqueous alkali. A primary amine forms a soluble sulfonamide salt, which precipitates upon acidification. A secondary amine forms an insoluble sulfonamide, while a tertiary amine does not react under these conditions.
| Reactant 1 | Reactant 2 | Base | Product |
| Primary Amine (R-NH₂) | Benzenesulfonyl Chloride | NaOH (aq) | Soluble Sulfonamide Salt (R-N(Na)SO₂Ph) |
| Secondary Amine (R₂NH) | Benzenesulfonyl Chloride | NaOH (aq) | Insoluble Sulfonamide (R₂N-SO₂Ph) |
| Tertiary Amine (R₃N) | Benzenesulfonyl Chloride | NaOH (aq) | No Reaction |
Amide Formation via Carboxylic Acid Derivatives
Direct coupling of a sulfonamide with a carboxylic acid can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the sulfonamide nitrogen.
Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride (B1165640), which can then react with the sulfonamide, often in the presence of a base or a catalyst. Lewis acids like bismuth(III) triflate (Bi(OTf)₃) have been shown to efficiently catalyze the N-acylation of sulfonamides with both carboxylic acid chlorides and anhydrides under mild conditions. researchgate.net
Introduction of the 3-Chloropropanamide Moiety
Once the benzenesulfonamide (B165840) core has been synthesized, the next crucial step is the introduction of the 3-chloropropanamide group. This is typically achieved through an acylation reaction.
Acylation with 3-Chloropropionyl Chloride
The most straightforward method for introducing the 3-chloropropanamide moiety is the acylation of a benzenesulfonamide with 3-chloropropionyl chloride. This reaction involves the nucleophilic attack of the sulfonamide nitrogen on the carbonyl carbon of the acyl chloride, leading to the formation of the N-acylsulfonamide and the elimination of hydrogen chloride.
The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or toluene (B28343), and in the presence of a base to scavenge the HCl produced. Common bases for this transformation include organic amines like triethylamine or pyridine, or inorganic bases such as sodium bicarbonate. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields. For example, the acylation of sulfonamides with chloroacetyl chloride has been successfully achieved using a Lewis acid catalyst in toluene at reflux. chemicalbook.com
| Sulfonamide | Acylating Agent | Catalyst/Base | Solvent | Product |
| Benzenesulfonamide | 3-Chloropropionyl Chloride | Triethylamine | Dichloromethane | This compound |
| Substituted Benzenesulfonamide | 3-Chloropropionyl Chloride | Pyridine | Toluene | Substituted this compound |
Alternative Methods for Introducing Halogenated Acyl Chains
While the use of acyl chlorides is a prevalent method, other synthetic strategies can be employed to introduce halogenated acyl chains onto a sulfonamide. These alternatives can be advantageous when the required acyl chloride is unstable or not commercially available.
One such alternative is the use of N-acylbenzotriazoles . These reagents are stable, crystalline solids that can be prepared from the corresponding carboxylic acids. The reaction of an N-acylbenzotriazole with a sulfonamide, typically in the presence of a base like sodium hydride, provides the desired N-acylsulfonamide in good yields. nih.gov This method avoids the often harsh conditions associated with the use of acyl chlorides.
Another innovative approach is the sulfo-click reaction . This reaction involves the coupling of a sulfonyl azide (B81097) with a thioacid. This catalyst-free reaction is highly efficient and proceeds rapidly under aqueous conditions, offering a green and versatile alternative for the synthesis of N-acylsulfonamides. researchgate.net
A copper-mediated three-component reaction of an alkyne, a sulfonyl azide, and water has also been developed for the synthesis of N-acylsulfonamides. This method is particularly useful in the context of DNA-encoded library synthesis due to its mild reaction conditions. nih.gov
Multi-Step Synthesis of Complex Analogues Featuring the this compound Motif
The this compound scaffold can serve as a versatile intermediate in the multi-step synthesis of more complex molecules, particularly those with potential biological activity. The chloro-substituent on the propanamide chain provides a reactive handle for further functionalization through nucleophilic substitution reactions.
For instance, a multi-step synthesis could commence with the preparation of a suitably substituted benzenesulfonamide, followed by acylation with 3-chloropropionyl chloride to yield the key this compound intermediate. This intermediate can then be reacted with various nucleophiles, such as amines, thiols, or alkoxides, to displace the chloride and introduce a wide array of functional groups.
An example of such a synthetic strategy is the preparation of N-acylsulfonamides containing a phosphonate (B1237965) moiety. chemicalbook.com A multi-step sequence could be envisioned where this compound is first synthesized. The chloro group can then be displaced by a phosphite (B83602) ester via an Arbuzov reaction to introduce a phosphonate group. This sequence allows for the construction of complex molecules with diverse functionalities.
Illustrative Multi-Step Synthetic Scheme:
Sulfonamide Formation: Reaction of a substituted aniline (B41778) with benzenesulfonyl chloride to produce the corresponding substituted benzenesulfonamide.
Acylation: Acylation of the synthesized sulfonamide with 3-chloropropionyl chloride in the presence of a base to yield the this compound analogue.
Nucleophilic Substitution: Reaction of the chloro-functionalized intermediate with a desired nucleophile (e.g., a heterocyclic amine) to introduce further complexity and generate the final target molecule.
This modular approach allows for the systematic exploration of the chemical space around the this compound core, facilitating the development of new compounds with tailored properties.
Synthesis of N-(4-((10H-Phenoxazin-10-yl)sulfonyl)phenyl)-3-chloropropanamide
The synthesis of N-(4-((10H-Phenoxazin-10-yl)sulfonyl)phenyl)-3-chloropropanamide is a multi-step process that begins with the sulfonylation of phenoxazine (B87303), followed by functional group transformations to introduce the aminophenyl moiety, and concludes with an acylation step.
Step 1: Synthesis of 10-((4-Nitrophenyl)sulfonyl)-10H-phenoxazine
The initial step involves the reaction of phenoxazine with p-nitrobenzenesulfonyl chloride. Phenoxazine is dissolved in pyridine and cooled to 0°C. To this solution, p-nitrobenzenesulfonyl chloride is added, and the reaction mixture is stirred overnight, allowing for the formation of the sulfonamide bond. The pyridine acts as both a solvent and a base to neutralize the hydrochloric acid byproduct. After the reaction is complete, the solvent is evaporated, and the product is extracted to yield 10-((4-nitrophenyl)sulfonyl)-10H-phenoxazine.
Step 2: Synthesis of 10-((4-Aminophenyl)sulfonyl)-10H-phenoxazine
The nitro group of 10-((4-nitrophenyl)sulfonyl)-10H-phenoxazine is then reduced to an amine. This reduction is typically achieved through catalytic hydrogenation. The nitro compound is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and a catalyst, commonly palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere, often using a balloon or a Parr hydrogenator, until the reduction is complete. This process selectively reduces the nitro group without affecting the phenoxazine or sulfonyl moieties, yielding 10-((4-aminophenyl)sulfonyl)-10H-phenoxazine.
Step 3: Synthesis of N-(4-((10H-Phenoxazin-10-yl)sulfonyl)phenyl)-3-chloropropanamide
The final step is the acylation of the newly formed amino group. 10-((4-Aminophenyl)sulfonyl)-10H-phenoxazine is dissolved in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), and a base, for instance, triethylamine or pyridine, is added. The solution is then treated with 3-chloropropionyl chloride. The reaction mixture is stirred, typically at room temperature, to allow for the formation of the amide bond. The base neutralizes the HCl generated during the reaction. Upon completion, the desired product, N-(4-((10H-Phenoxazin-10-yl)sulfonyl)phenyl)-3-chloropropanamide, is isolated and purified. A recent study has described a similar multi-step synthesis of related sulfonylphenoxazine analogues, providing a basis for this synthetic route. google.com
Synthesis of N-(4-benzoyl-3,4-dihydro-2H-benzo[b]scielo.brresearchgate.netthiazin-6-yl)-3-chloropropanamide
The synthesis of this benzothiazine analogue also involves a sequential construction of the molecule, starting with the formation of the core heterocyclic structure, followed by functional group manipulations and acylations.
Step 1: Synthesis of 6-Nitro-3,4-dihydro-2H-benzo[b] scielo.brresearchgate.netthiazine
The synthesis commences with the preparation of the benzothiazine ring system. A common route involves the reaction of 2-amino-5-nitrothiophenol with a two-carbon electrophile, such as 1,2-dibromoethane (B42909) or a protected aldehyde equivalent, which upon cyclization, forms the dihydrobenzothiazine ring. The starting material, 2-amino-5-nitrothiophenol, can be synthesized from 2-chloro-5-nitroaniline. scielo.br The cyclization reaction typically proceeds in the presence of a base to facilitate the nucleophilic attack of the thiol and amino groups.
Step 2: Synthesis of 6-Amino-3,4-dihydro-2H-benzo[b] scielo.brresearchgate.netthiazine
Step 3: Synthesis of N-(6-Amino-3,4-dihydro-2H-benzo[b] scielo.brresearchgate.netthiazin-4-yl)benzamide
The next step is the selective N-benzoylation of the endocyclic nitrogen of the benzothiazine ring. This can be achieved by reacting 6-amino-3,4-dihydro-2H-benzo[b] scielo.brresearchgate.netthiazine with benzoyl chloride in the presence of a base like pyridine or triethylamine. The endocyclic nitrogen is generally more nucleophilic than the exocyclic aromatic amine, allowing for a degree of selectivity. Protecting the exocyclic amino group prior to this step may be necessary to ensure regioselectivity.
Step 4: Synthesis of N-(4-benzoyl-3,4-dihydro-2H-benzo[b] scielo.brresearchgate.netthiazin-6-yl)-3-chloropropanamide
Finally, the exocyclic amino group is acylated with 3-chloropropanoyl chloride. The reaction is carried out under standard amide bond formation conditions, similar to the final step in the synthesis of the phenoxazine analogue. The N-benzoylated aminobenzothiazine is dissolved in an appropriate solvent with a base, and 3-chloropropanoyl chloride is added to furnish the final product.
Preparation of Related N-Sulfonylated and Chlorinated Amides
The synthesis of N-sulfonylated and chlorinated amides, in a general context, relies on well-established chemical transformations.
N-Sulfonylation of Amines
The formation of a sulfonamide bond is typically achieved by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. google.com The base, often pyridine or triethylamine, serves to neutralize the hydrochloric acid that is formed during the reaction. The reaction is generally carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or with gentle heating. The choice of sulfonyl chloride can be varied to introduce different substituents on the sulfur atom.
N-Acylation of Sulfonamides
The acylation of a sulfonamide to form an N-acylsulfonamide can be more challenging due to the decreased nucleophilicity of the sulfonamide nitrogen. However, several methods have been developed to facilitate this reaction. A common approach involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the sulfonamide, generating a more nucleophilic sulfonamidate anion. This anion can then react with an acyl chloride or an anhydride to yield the N-acylsulfonamide. semanticscholar.orgresearchgate.net Alternative methods utilize coupling reagents or activated acyl species, such as N-acylbenzotriazoles, to drive the reaction. semanticscholar.orgresearchgate.net
Chlorination of Amides and Related Compounds
Chemical Reactivity and Transformation Pathways of N Benzenesulfonyl 3 Chloropropanamide Derivatives
Reduction Reactions of Amide and Sulfonyl Groups
The amide and sulfonyl functionalities in N-(Benzenesulfonyl)-3-chloropropanamide can be targeted by reducing agents, leading to significant structural transformations.
The reduction of N-monoalkyl amides is a reliable method for the synthesis of secondary amines. orgsyn.org Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are commonly employed to reduce the amide carbonyl group to a methylene (B1212753) group (CH₂), thus converting the this compound into the corresponding N-(Benzenesulfonyl)-3-chloropropylamine. This transformation is a fundamental step in converting amides, which are readily prepared, into valuable amine products. orgsyn.org
Lewis acids can significantly influence the outcome and efficiency of reduction reactions. researchgate.net In the context of amide reduction, a Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a hydride reagent. researchgate.netnih.gov For example, the Lewis acid B(C₆F₅)₃ has been shown to be an effective catalyst for the direct hydrogenation of imines and related compounds. rsc.org The combination of a Lewis acid with a hydrosilane represents a powerful system for amide reduction. researchgate.net This approach can enhance reactivity and allow for reductions to occur under milder conditions than those required by traditional metal hydride reagents. Such catalytic systems can also influence the selectivity of the reaction, potentially allowing for the reduction of the amide in the presence of other reducible functional groups. nih.govnih.gov
Derivatization Strategies for Structural Modification
Derivatization involves chemically modifying a molecule to enhance its properties for analysis or to create analogues with different biological activities. For a molecule like this compound, derivatization can occur at several positions.
The primary strategies for derivatization are based on the functional groups present:
Nucleophilic Substitution: As discussed in section 3.1.1, the chloro group can be displaced by a wide range of nucleophiles (e.g., other amines, thiols, azides) to introduce diverse functionalities.
Modification of the Sulfonamide: The hydrogen on the sulfonamide nitrogen is acidic and can be removed by a base. The resulting anion can be alkylated or acylated to introduce substituents on the nitrogen atom.
Aromatic Substitution: The benzene (B151609) ring of the benzenesulfonyl group can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents (e.g., nitro, halogen, alkyl groups) onto the ring, thereby modulating the electronic properties of the entire molecule.
Functional Group Transformation: The amide and chloro groups can be transformed into other functional groups to create advanced derivatives. For example, the chloro group could be eliminated to form an α,β-unsaturated amide.
Chemical derivatization is also a key strategy to improve the analytical performance of compounds in techniques like HPLC-MS. nih.gov By introducing specific chemical tags or labels, such as fluorophores or charge-carrying moieties, the sensitivity and ionization efficiency during mass spectrometry analysis can be significantly enhanced. nih.govnih.gov
Table 2: Potential Derivatization Reactions
| Reaction Site | Reagent Type | Potential Product Class |
|---|---|---|
| Chlorinated Alkyl Chain | Nucleophiles (e.g., NaN₃, KSCN) | Azido- or Thiocyanato-propanamides |
| Sulfonamide N-H | Base, then Alkyl Halide (e.g., CH₃I) | N-Alkyl-N-(Benzenesulfonyl)-3-chloropropanamides |
Functionalization of the Aromatic Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution reactions. The reactivity and orientation of incoming electrophiles are significantly influenced by the electronic nature of the benzenesulfonyl group. The sulfonyl group (-SO2-) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming substituents to the meta-position. pearson.comlibretexts.org
Nitration:
Nitration of the aromatic ring can be achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). Due to the deactivating and meta-directing nature of the N-(3-chloropropanamide)sulfonyl group, the nitro group is predominantly introduced at the meta-position of the benzene ring. pearson.com
Interactive Table: Representative Nitration Reactions of Substituted Benzenes
| Substrate | Reagents | Product(s) | Yield (%) |
| Benzenesulfonic acid | HNO₃, H₂SO₄ | m-Nitrobenzenesulfonic acid | - |
| Toluene (B28343) | HNO₃, H₂SO₄ | o-Nitrotoluene, p-Nitrotoluene, m-Nitrotoluene | 58.5 (ortho), 37 (para), 4.5 (meta) msu.edu |
| Nitrobenzene | HNO₃, H₂SO₄ | m-Dinitrobenzene | 93 |
Halogenation:
Halogenation, such as bromination or chlorination, of the benzene ring typically requires a Lewis acid catalyst, for instance, iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. chemguide.co.uk The catalyst polarizes the halogen molecule, increasing its electrophilicity. Similar to nitration, the halogen atom is directed to the meta-position of the benzenesulfonyl group.
Interactive Table: Examples of Halogenation of Aromatic Compounds
| Substrate | Reagents | Product |
| Benzene | Br₂, FeBr₃ | Bromobenzene |
| Benzene | Cl₂, AlCl₃ | Chlorobenzene |
| 2-Chlorobenzenesulfonamide | - | Basis for inhibitors with halogen affecting affinity nih.gov |
Friedel-Crafts Reactions:
Friedel-Crafts alkylation and acylation are fundamental methods for forming carbon-carbon bonds with aromatic rings. wikipedia.org However, these reactions are generally not successful with strongly deactivated rings, such as those bearing a sulfonyl group. chemguide.co.uk The electron-withdrawing nature of the N-(3-chloropropanamide)sulfonyl group significantly reduces the nucleophilicity of the benzene ring, making it unreactive towards the carbocation or acylium ion intermediates generated in Friedel-Crafts reactions.
Transformations Involving the Amide Nitrogen
The nitrogen atom of the sulfonamide group in this compound can also be a site for chemical transformations, primarily through N-acylation and N-alkylation reactions.
N-Acylation:
The N-acylation of sulfonamides can be achieved using various acylating agents, such as acyl chlorides or anhydrides, often in the presence of a base. researchgate.netnih.gov A notable method involves the use of N-acylbenzotriazoles in the presence of sodium hydride (NaH), which has been shown to produce N-acylsulfonamides in high yields (76-100%). researchgate.netsemanticscholar.org This transformation introduces an additional acyl group onto the amide nitrogen, forming an N,N-diacylsulfonamide derivative.
Interactive Table: N-Acylation of Sulfonamides with N-Acylbenzotriazoles researchgate.netsemanticscholar.org
| Sulfonamide | N-Acylbenzotriazole | Product | Yield (%) |
| Methanesulfonamide | N-(4-Methylbenzoyl)benzotriazole | N-(4-Methylbenzoyl)methanesulfonamide | 85 |
| p-Toluenesulfonamide | N-(4-Methoxybenzoyl)benzotriazole | N-(4-Methoxybenzoyl)-p-toluenesulfonamide | 92 |
| p-Toluenesulfonamide | N-(4-Pyridylcarbonyl)benzotriazole | N-(4-Pyridylcarbonyl)-p-toluenesulfonamide | 100 |
N-Alkylation:
N-alkylation of amides can be performed under solvent-free phase-transfer catalytic conditions using microwave irradiation. mdpi.com This method involves reacting the amide with an alkyl halide in the presence of a base like potassium hydroxide (B78521) and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB). Another approach for the N-alkylation of amides involves the use of sodium salts of the amides with alkyl bromides or iodides. mdpi.com
Stability and Degradation Pathways (Chemical Stability)
The chemical stability of this compound is an important consideration for its handling, storage, and application. The molecule's stability is largely dependent on the resilience of its amide and sulfonamide functional groups to hydrolysis and thermal decomposition.
Hydrolytic Stability:
N-acylsulfonamides are generally found to be stable in aqueous buffer at a neutral pH of 7.4, with studies showing greater than 90% of the compound remaining unchanged after 5 hours of incubation. nih.gov This suggests that spontaneous hydrolysis under typical physiological or environmental pH conditions is not a significant degradation pathway.
However, under more forceful acidic or basic conditions, hydrolysis can occur. The kinetics of hydrolysis of N-amidomethylsulfonamides have been studied, revealing both acid- and base-catalyzed processes. rsc.org The specific pathway of hydrolysis can depend on the substitution pattern of the amide and sulfonamide nitrogens. rsc.org For instance, the hydrolysis of NN'-diarylsulfamides has been shown to proceed via bimolecular water attack on the unprotonated diarylsulfamide. rsc.org
Thermal Stability:
The thermal stability of amides can vary significantly depending on their structure. While some amide compounds are stable up to 160 °C, their decomposition temperature is structure-dependent. researchgate.net For example, the thermal decomposition of N,N-dialkoxyamides in mesitylene (B46885) at 155 °C proceeds via homolysis to form free radicals. nih.gov The thermal degradation of polyamidoamine dendrimer films has been observed to occur at different temperatures in air versus an argon atmosphere, with decomposition being complete at 400-500 °C in air. nih.gov Although specific data for this compound is not available, it can be inferred that significant thermal energy would be required to induce cleavage of the robust amide and sulfonamide bonds.
Mechanistic Investigations of Reactions Involving N Benzenesulfonyl 3 Chloropropanamide Analogues
Elucidation of Reaction Mechanisms in Amidation and Sulfonylation
Amidation and sulfonylation are cornerstone reactions in organic synthesis. For N-acylsulfonamides, these processes involve the formation of N-C and N-S bonds, respectively.
Amidation Mechanisms: The formation of an amide bond, such as in the synthesis of N-(Benzenesulfonyl)-3-chloropropanamide analogues, often requires the activation of a carboxylic acid. A common strategy involves the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The mechanism, as illustrated in reactions involving graphene oxide, begins with the activation of a carboxyl group by the carbodiimide to form a highly electrophilic O-acylisourea intermediate. researchgate.net This intermediate is unstable and possesses a good leaving group. A nucleophilic amine, in this case, a benzenesulfonamide (B165840), can then attack the activated carbonyl carbon. This nucleophilic attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the desired amide bond and a urea (B33335) by-product. researchgate.net Alternative "nonclassical" routes aim to improve atom economy by using catalysts to generate an active ester in a waste-free manner. nih.gov
Sulfonylation Mechanisms: The introduction of a sulfonyl group to an amine to form a sulfonamide is a classic example of electrophilic substitution at nitrogen. The mechanism for the sulfonylation of an amine with a benzenesulfonyl chloride analogue typically proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This process is often carried out in the presence of a base to neutralize the hydrochloric acid by-product. A related process, the sulfonation of an aromatic ring, involves an electrophilic aromatic substitution mechanism. Here, an electrophile like sulfur trioxide (SO₃), often present in fuming sulfuric acid, is attacked by the π-electrons of the benzene (B151609) ring. libretexts.org This results in the formation of a resonance-stabilized carbocation intermediate (a sigma complex), which then loses a proton to restore aromaticity and yield the sulfonic acid. libretexts.org
Mechanistic Studies of Nucleophilic Substitutions
Analogues of this compound contain a reactive C-Cl bond, making them susceptible to nucleophilic substitution reactions. These reactions can proceed through various mechanisms, primarily distinguished as concerted or stepwise pathways.
The classical mechanism for nucleophilic aromatic substitution (SₙAr) on an activated aromatic ring involves a two-stage addition-elimination process featuring a stable Meisenheimer intermediate. semanticscholar.org However, recent computational and experimental studies have shown that many such reactions may proceed through a concerted (cSₙAr) mechanism, where bond formation and bond breaking occur in a single step. semanticscholar.org For aliphatic systems, such as the 3-chloropropanamide moiety, the mechanism is typically a direct Sₙ2 displacement. In this concerted process, the nucleophile attacks the carbon atom bearing the chlorine, while the chloride ion simultaneously departs as the leaving group. This inversion of stereochemistry at the carbon center is a hallmark of the Sₙ2 mechanism.
Recent advances in activating amides have expanded their utility in nucleophilic substitutions. Transition-metal-free activation can lead to selective N-C bond cleavage, forming tetrahedral intermediates directly from amides with high selectivity. researchgate.net This allows for direct nucleophilic addition to the amide bond itself, providing a route to diverse products. researchgate.net
Below is a table summarizing key features of concerted versus stepwise nucleophilic substitution mechanisms relevant to this class of compounds.
| Feature | Concerted Mechanism (e.g., Sₙ2, cSₙAr) | Stepwise Mechanism (e.g., SₙAr) |
| Intermediate | None; a transition state is involved. | A distinct, often stable, intermediate (e.g., Meisenheimer complex) is formed. semanticscholar.org |
| Kinetics | Typically second-order (bimolecular). | Can exhibit complex kinetics depending on the rate-determining step. |
| Stereochemistry | Inversion of configuration at a chiral center (Sₙ2). researcher.life | Not applicable for SₙAr at an aromatic center. |
| Influencing Factors | Steric hindrance, nucleophile strength, leaving group ability. | Stability of the intermediate, electron-withdrawing groups on the ring. semanticscholar.org |
Radical Chemistry Approaches in Synthesis
Radical reactions offer unique pathways for the functionalization of molecules, including sulfonamides. N-(Benzenesulfonyl) amides can serve as precursors to both N-centered and sulfonyl radicals, unlocking novel reactivity.
N-Centered Radicals: Amidyl radicals can be generated directly from amide N-H bonds. researchgate.net For instance, using a hypervalent iodine reagent like phenyliodine bis(trifluoroacetate) (PIFA) under light irradiation, an amidyl radical can be formed. researchgate.net This nitrogen-centered radical (NCR) can then participate in intramolecular hydrogen atom transfer (HAT) processes, such as a 1,5-HAT, to generate a carbon-centered radical at a remote position. researchgate.net This strategy allows for site-selective C(sp³)–H functionalization. Radical clock and electron paramagnetic resonance (EPR) experiments have been used to support the proposed radical coupling pathways. nih.gov
Sulfonyl Radicals: Sulfonyl radicals are valuable intermediates for forming complex sulfones. acs.org A metal-free, photocatalytic approach can convert N-sulfonylimines, derived from sulfonamides, into sulfonyl radical precursors. acs.org This method utilizes energy-transfer (EnT) catalysis to generate the sulfonyl radical, which can then be trapped by various radical acceptors like alkenes in hydrosulfonylation processes. acs.org Another key reaction of radicals adjacent to a sulfonyl group is β-fragmentation. For example, an α-sulfonamidoyl radical, formed from a radical cyclization onto an ene sulfonamide, can undergo elimination to eject a phenylsulfonyl radical (PhSO₂•) and form an imine. nih.gov
The following table outlines different methods for generating radicals from sulfonamide analogues and their subsequent reactions.
| Radical Type | Generation Method | Subsequent Reaction | Product Type |
| Amidyl (N-centered) | Hypervalent iodine reagent (PIFA) + Light | 1,5-Hydrogen Atom Transfer (HAT) | C-H Functionalized Amides researchgate.net |
| Amidyl (N-centered) | Single-Electron Transfer (SET) with a super-electron-donor | Radical-Radical Coupling | Amidines nih.gov |
| Sulfonyl | Metal-free photocatalysis (Energy Transfer) from N-sulfonylimines | Hydrosulfonylation of Alkenes | Complex Sulfones acs.org |
| α-Sulfonamidoyl | Radical cyclization onto an ene sulfonamide | β-Fragmentation (Elimination of PhSO₂•) | Imines nih.gov |
Electrocatalytic Halogenation Mechanisms
Electrocatalysis provides a green and efficient alternative to traditional chemical reagents for halogenation reactions. This approach can be applied to introduce halogen atoms into this compound analogues.
The mechanism for electrocatalytic C-H chlorination often begins with the anodic oxidation of chloride anions (from a source like HCl) to generate an active electrophilic chlorine species. researchgate.net This in-situ generated halogenating agent can then react with an electron-rich substrate, such as an aromatic ring, via an electrophilic aromatic substitution pathway. This electrochemical cascade methodology allows for both amide bond formation and subsequent halogenation to occur in a single process, enhancing atom economy. researchgate.net
In other systems, mechanistic studies suggest that an electropositive C-H bond of a catalyst, such as an imidazolium (B1220033) cation, can act as a hydrogen bond donor. This hydrogen bonding activates an N-haloimide reagent (e.g., N-chlorosuccinimide), making it a more potent electrophile for the halogenation reaction. researchgate.net The chlorination of amides can also proceed via the formation of N-chloramides. nih.gov Hypochlorite (⁻OCl) is often the dominant reactive species that reacts with the amide to yield the N-chloramide intermediate. nih.gov These N-chloramides can then act as halogenating agents themselves. nih.gov
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N-(Benzenesulfonyl)-3-chloropropanamide. These calculations can provide a wealth of information, including optimized molecular geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO).
DFT studies on benzenesulfonamide (B165840) derivatives have been performed to understand their fundamental properties. researchgate.net For this compound, DFT calculations would typically be initiated by optimizing the molecule's three-dimensional structure to find its lowest energy conformation. From this optimized geometry, various electronic properties can be calculated. The distribution of electron density, for instance, can reveal the most electron-rich and electron-poor regions of the molecule, which is critical for predicting sites of electrophilic and nucleophilic attack.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important reactivity descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. These maps visualize the electrostatic potential on the molecule's surface, highlighting regions of positive and negative potential. Such maps are valuable for understanding intermolecular interactions, including hydrogen bonding and docking with biological receptors.
Illustrative Data from DFT Calculations on a Benzenesulfonamide Analog:
| Parameter | Calculated Value | Significance |
| HOMO Energy | -7.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 6.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.5 D | Molecular polarity |
Note: The data in this table is illustrative for a benzenesulfonamide derivative and not specific to this compound, as direct studies are not publicly available.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound can identify the stable conformations (conformers) of the molecule and the energy barriers between them. This can be achieved through systematic or stochastic searches of the conformational space using molecular mechanics force fields.
Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motions of atoms in the molecule, typically in a solvent environment, MD can explore the conformational landscape and identify the most populated conformational states. nih.gov These simulations can reveal how the molecule flexes, and how its shape changes in response to its environment. nih.gov
Key Insights from Conformational Analysis and MD Simulations:
| Analysis | Information Gained |
| Potential Energy Surface Scan | Identification of low-energy conformers and rotational barriers |
| Root Mean Square Deviation (RMSD) | Assessment of structural stability over time in simulations |
| Root Mean Square Fluctuation (RMSF) | Identification of flexible regions within the molecule |
| Radius of Gyration (Rg) | Measurement of the molecule's compactness |
Note: This table describes the general outputs of such studies, as specific data for this compound is not available.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. nih.gov
These models are built by calculating a set of molecular descriptors for a series of known active and inactive compounds. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or partial least squares, are then used to create a mathematical equation that relates these descriptors to the observed biological activity. nih.gov
For benzenesulfonamide analogues, QSAR studies have shown that electronic and steric parameters can have a significant correlation with their antibacterial activity. nih.gov For example, it has been found that smaller, electron-donating groups can increase the in vitro activity against certain bacterial strains. nih.gov Such insights are invaluable for guiding the synthesis of more potent analogues of this compound. A statistically robust QSAR model can significantly reduce the time and resources required for drug discovery by prioritizing the synthesis of compounds with the highest predicted activity. nih.gov
Example of a QSAR Equation for Benzenesulfonamide Analogues:
Biological Activity (log 1/C) = a(Electronic Descriptor) + b(Steric Descriptor) + c*(Hydrophobic Descriptor) + d
Where 'a', 'b', 'c', and 'd' are coefficients determined from the statistical analysis.
Note: This is a generalized form of a QSAR equation. The specific descriptors and coefficients would depend on the particular set of analogues and the biological activity being modeled.
Molecular Modeling of Interactions with Receptor Sites for Understanding Chemical Selectivity
Molecular modeling, particularly molecular docking, is a powerful technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target (receptor), such as a protein or enzyme. nih.gov This method is crucial for understanding the molecular basis of a drug's action and its chemical selectivity. nih.gov
For this compound, molecular docking studies could be employed to investigate its potential interactions with various biological targets. The process involves generating a three-dimensional model of the compound and placing it into the binding site of a receptor whose structure has been experimentally determined (e.g., through X-ray crystallography) or computationally modeled. A scoring function is then used to estimate the binding affinity for different orientations, predicting the most stable binding mode.
These studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the receptor's amino acid residues. nih.gov By comparing the docking scores and interaction patterns of this compound with different receptors, one can hypothesize the basis for its chemical selectivity. For instance, the presence of the chlorine atom might lead to specific halogen bonding interactions in one receptor but not another, thereby conferring selectivity. The insights gained from molecular modeling can guide the design of new analogues with improved affinity and selectivity for a desired target. nih.gov
Typical Interactions Investigated in Molecular Docking Studies:
| Interaction Type | Description |
| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N) |
| Hydrophobic Interactions | Favorable interactions between nonpolar groups in an aqueous environment |
| Electrostatic Interactions | Attraction or repulsion between charged or polar groups |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings |
| Halogen Bonds | Noncovalent interaction involving a halogen atom as an electrophilic species |
Applications in Advanced Organic Synthesis
Role as Intermediates in the Synthesis of Heterocyclic Compounds
The dual reactivity of N-(Benzenesulfonyl)-3-chloropropanamide makes it an adept precursor for constructing heterocyclic scaffolds. The electrophilic 3-chloropropanamide portion can readily participate in intramolecular or intermolecular cyclization reactions with suitably positioned nucleophiles, while the sulfonamide group influences the electronic properties and can act as a linchpin in ring-forming strategies.
Benzothiazines and their derivatives are an important class of heterocyclic compounds with a range of biological activities. nih.govnih.gov Synthetic strategies leading to benzothiazine scaffolds often involve the reaction of a sulfur-containing binucleophile, such as 2-aminothiophenol (B119425), with a suitable dielectrophile.
This compound can serve as a key electrophilic partner in such syntheses. In a proposed pathway, the thiol group of 2-aminothiophenol would initiate a nucleophilic attack on the terminal carbon of the 3-chloropropyl group, displacing the chloride ion. The resulting thioether intermediate can then undergo an intramolecular cyclization through the reaction of the aniline (B41778) nitrogen with the amide carbonyl, leading to the formation of a 1,4-benzothiazine core. The benzenesulfonyl group remains as a substituent on the heterocyclic nitrogen, offering a site for further chemical modification.
The phenoxazine (B87303) core is present in various dyes and biologically active molecules. nih.gov The synthesis of N-substituted phenoxazine derivatives can be achieved through the alkylation of 2-aminophenol (B121084) or a pre-formed phenoxazine ring. researchgate.net The 3-chloropropanamide chain of this compound is analogous to chloroacetyl chloride or ethylchloroacetate, reagents known to be effective in the N-alkylation of phenothiazine (B1677639) and phenoxazine systems. researchgate.netresearchgate.net
A plausible synthetic route involves the condensation of this compound with 2-aminophenol. The reaction would proceed via an initial N-alkylation or O-alkylation of the 2-aminophenol, followed by an intramolecular cyclization to yield the phenoxazine ring system. Furthermore, sulfonamide-functionalized compounds have been successfully used as precursors for synthesizing benzo[a]phenoxazinium chlorides, which are valuable near-infrared (NIR) fluorescent probes. mdpi.com This highlights the compatibility and utility of the sulfonamide moiety in the construction of complex phenoxazine-based structures.
The utility of this compound extends beyond six-membered heterocycles. The principles of using chloro-amide reagents in cycloaddition reactions, such as the Staudinger reaction ([2+2] ketene-imine cycloaddition) to form four-membered β-lactam (azetidinone) rings, can be adapted. mdpi.com The 3-chloropropanamide moiety provides a flexible three-carbon electrophilic unit that can be used to construct five, six, or seven-membered rings depending on the nucleophilic partner. This versatility makes it a valuable tool for building diverse and complex molecular frameworks.
| Target Heterocycle | Proposed Reaction Type | Key Reagents/Substrates |
| Benzothiazine | Intermolecular Nucleophilic Substitution followed by Intramolecular Cyclization | 2-Aminothiophenol |
| Phenoxazine | Intermolecular Nucleophilic Substitution followed by Intramolecular Cyclization | 2-Aminophenol |
| Azetidinone | [2+2] Cycloaddition (Staudinger type) | Imines |
| Pyrrolidine/Piperidine | Intramolecular N-alkylation of a precursor | Amine-containing substrates |
Table 1: Summary of potential heterocyclic syntheses utilizing the this compound scaffold.
Precursors for the Generation of Amines and Other Functional Groups
The benzenesulfonyl group is widely used in organic synthesis as a robust protecting group for primary and secondary amines. Its installation forms a stable sulfonamide that is resistant to many reaction conditions. researchgate.net Consequently, this compound can be viewed as a protected form of 3-chloropropanamine, which can be unmasked under specific reductive or acidic conditions to reveal the primary amine.
This protective group strategy allows for selective reactions at the 3-chloropropyl terminus without interference from a highly reactive amino group. Once the desired modifications are made, the benzenesulfonyl group can be cleaved to liberate the amine, providing a pathway to synthesize complex amino-amides and related structures. The chloro group itself is a versatile functional handle that can be displaced by a variety of nucleophiles (e.g., azide (B81097), cyanide, thiols) to introduce other functionalities prior to or after deprotection of the sulfonamide.
Strategies for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening and chemical biology. psu.edu DOS aims to explore chemical space broadly by creating molecules with significant skeletal and stereochemical diversity. nih.gov The structure of this compound is well-suited for DOS strategies due to its multiple, orthogonally reactive sites.
A "build/couple/pair" strategy can be employed, where the core scaffold is systematically elaborated. scispace.comcam.ac.uk
Building Block Variation: The synthesis can start with substituted benzenesulfonyl chlorides and various 3-halopropionic acids to generate a library of initial scaffolds.
Coupling Reactions: The electrophilic chloro group can be coupled with a diverse set of nucleophiles (alcohols, thiols, amines).
Pairing Reactions: The sulfonamide nitrogen or the aromatic ring can undergo further reactions. For example, strategies similar to those using o-fluorobenzene sulfonamides in reaction pairing sequences (e.g., SNAr, Mitsunobu) can be adapted to build complex, fused heterocyclic systems. nih.gov
This multidimensional approach allows for the rapid generation of a large library of distinct compounds from a single, versatile starting material. nih.govcam.ac.uk
| Reactive Site | Diversification Reaction Type | Example Building Blocks | Potential Outcome |
| Chloropropyl Group (C-Cl) | Nucleophilic Substitution (SN2) | Amines, Alcohols, Thiols, Azides | Appendage Diversity |
| Benzenesulfonyl Ring (Ar-H) | Electrophilic Aromatic Substitution | Nitrating/Halogenating agents | Functionalized Core Scaffold |
| Sulfonamide (SO₂-N) | N-Alkylation / Cyclization | Bifunctional reagents | Skeletal Diversity (Heterocycles) |
Table 2: Potential diversification strategies for this compound in DOS.
Development of Chemical Probes and Tools for Mechanistic Chemical Biology
Chemical probes are small molecules designed to selectively interact with biological targets, enabling the study of their function in complex systems. Key features of a chemical probe include a binding module, a reactive group (for covalent probes), and often a reporter tag for detection.
This compound serves as an excellent foundational scaffold for creating such probes.
Reactive "Warhead": The 3-chloropropyl group is an electrophilic moiety that can act as a "warhead" for covalent modification of proteins. It can undergo nucleophilic attack by amino acid residues such as cysteine or lysine, forming a stable covalent bond. This makes it a candidate for developing activity-based probes or targeted covalent inhibitors.
Scaffold for Reporter Groups: The benzenesulfonyl ring is a convenient site for the attachment of reporter tags. Through standard aromatic chemistry, fluorophores, biotin (B1667282) tags, or bioorthogonal handles (e.g., alkynes or azides for click chemistry) can be installed. This allows for the visualization, isolation, and identification of the biological targets of the probe.
The successful synthesis of fluorescent probes based on sulfonamide-functionalized benzo[a]phenoxazinium scaffolds for cellular imaging validates the utility of the sulfonamide motif in probe development. mdpi.com By combining the reactive chloroalkyl chain with a functionalized benzenesulfonyl group, this compound can be elaborated into sophisticated chemical tools for elucidating biological mechanisms.
Future Directions in Research on N Benzenesulfonyl 3 Chloropropanamide Chemistry
Novel Synthetic Methodologies for Enhanced Efficiency
Traditional methods for synthesizing N-acylsulfonamides often involve the coupling of sulfonamides with acyl chlorides or carboxylic acids using coupling reagents. tandfonline.comacs.org Future research will likely focus on catalytic and more atom-economical approaches.
One promising direction is the use of transition-metal catalysis. Palladium-catalyzed carbonylative coupling reactions, for instance, have shown success in forming N-acylsulfonamides from sulfonyl azides and various nucleophiles. acs.org Applying this to N-(Benzenesulfonyl)-3-chloropropanamide could involve the carbonylative coupling of a benzenesulfonamide (B165840) precursor with a suitable three-carbon chloro-component. Another innovative strategy involves the decarboxylative halosulfonylation of aromatic acids, which could be adapted to create the benzenesulfonyl moiety from benzoic acid derivatives, followed by amidation. nih.gov
Furthermore, the development of novel Lewis acid catalyst systems, such as tin(IV) chloride, for the direct N-acylation of sulfonamides with esters presents another avenue for improving efficiency and avoiding harsh reagents. tandfonline.comtandfonline.comresearchgate.net Research into photocatalyzed reactions, leveraging visible light to drive the formation of the amide bond under mild conditions, could also represent a significant leap forward.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Challenge |
|---|---|---|
| Palladium-Catalyzed Carbonylation | High regioselectivity, use of CO as a C1 source. acs.org | Catalyst stability and cost, substrate scope. |
| Decarboxylative Halosulfonylation | Use of readily available carboxylic acids. nih.gov | Reaction conditions, tolerance of the chloroalkyl side chain. |
| Advanced Lewis Acid Catalysis | Mild reaction conditions, direct use of esters. researchgate.net | Catalyst loading, reaction times, and solvent effects. |
Exploration of Unconventional Reactivity
The N-(Benzenesulfonyl) group significantly influences the reactivity of the amide bond. The strong electron-withdrawing nature of the sulfonyl group can destabilize the typically robust amide linkage, making it susceptible to novel transformations. nsf.gov Future research could exploit this "activation" for unconventional cross-coupling reactions.
Inspired by studies on N-triflyl amides (triflamides), which undergo selective N-C(O) bond cleavage, investigations into similar reactivity for this compound could be fruitful. nsf.govresearchgate.netorganic-chemistry.org This could enable the use of the acyl portion of the molecule as a building block in palladium- or nickel-catalyzed cross-coupling reactions to form ketones or other carbonyl compounds, a powerful alternative to traditional methods. organic-chemistry.org
Additionally, the interplay between the activated amide and the terminal chloride offers intriguing possibilities for intramolecular reactions. Research could focus on designing conditions that promote cyclization or rearrangement cascades, potentially leading to novel heterocyclic scaffolds. The use of photoredox or electrocatalysis could unlock new reaction pathways by generating radical intermediates from either the N-S bond, the C-Cl bond, or the activated N-C bond.
Integration into Flow Chemistry and Automation
The synthesis of fine chemicals and pharmaceuticals is increasingly moving towards continuous flow manufacturing to enhance safety, efficiency, and reproducibility. researchgate.netnih.gov Applying flow chemistry to the synthesis of this compound offers numerous advantages over traditional batch processing. amidetech.comthieme-connect.de
Future research in this area would involve designing a continuous flow reactor setup for the key bond-forming reaction. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity. researchgate.net The integration of in-line analytical techniques, such as IR or NMR spectroscopy, can enable real-time reaction monitoring and optimization. nih.gov
Furthermore, the automation of flow synthesis can accelerate the discovery of new derivatives. researchgate.net An automated platform could systematically vary starting materials and reaction conditions to rapidly generate a library of analogues of this compound for screening purposes. This high-throughput approach is particularly valuable in medicinal chemistry for structure-activity relationship studies. researchgate.net
Table 2: Potential Benefits of Flow Chemistry for Synthesis
| Parameter | Advantage in Flow Synthesis |
|---|---|
| Safety | Minimized volume of hazardous reagents at any given time. |
| Efficiency | Improved heat and mass transfer, leading to faster reactions and higher yields. nih.gov |
| Control | Precise manipulation of reaction variables for process optimization. researchgate.net |
| Scalability | Easier scale-up by running the reactor for longer periods ("scaling out"). |
| Automation | Integration with robotic systems for high-throughput synthesis and optimization. amidetech.comresearchgate.net |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring
A deep understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for rational drug design and understanding its reactivity. Future research should leverage advanced spectroscopic techniques to gain these insights.
Rotational spectroscopy, for example, can provide extraordinarily accurate data on the gas-phase conformations of sulfonamide-containing molecules, revealing the subtle influence of substituents on their geometry. nih.gov Applying this technique to this compound would yield precise structural parameters and information on conformational preferences.
For reaction monitoring, in-situ spectroscopic methods are invaluable. Techniques like ReactIR (Infrared) and process NMR can track the concentration of reactants, intermediates, and products in real-time, providing detailed kinetic data. This is especially powerful when coupled with automated flow synthesis systems, allowing for rapid optimization of reaction conditions. Advanced mass spectrometry techniques can also be employed for the unambiguous identification of products and byproducts, even in complex reaction mixtures. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing N-(Benzenesulfonyl)-3-chloropropanamide, and what purification methods are recommended?
The synthesis typically involves reacting 3-chloropropanoic acid derivatives with benzenesulfonyl chloride. A validated method includes:
- Step 1: Reacting N-(benzenesulfonyl)cyanamide with 3-chloropropanoic acid in a polar solvent (e.g., acetic acid) under stirring for 1–2 hours.
- Step 2: Quenching with water, followed by extraction using ethyl acetate.
- Step 3: Washing the organic layer with 10% NaHCO₃ and brine, drying over MgSO₄, and evaporating the solvent.
- Step 4: Purification via column chromatography or recrystallization (yields: 70–85%) . Note: Reaction time and substituents on the benzenesulfonyl group may influence yield .
Q. What spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- IR Spectroscopy: Confirm sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functional groups.
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.5–8.0 ppm for benzenesulfonyl), methylene groups adjacent to chlorine (δ 3.5–4.0 ppm), and amide protons (δ 8.0–10.0 ppm).
- Mass Spectrometry: Verify molecular ion peaks (e.g., m/z ≈ 243 for C₉H₁₀ClNO₂S) .
Q. What safety precautions are essential when handling N-(Benzenesulfonyl)-3-chloropropanamide?
- Stability: Avoid light, heat, and strong oxidizers to prevent decomposition into SOₓ and halides.
- Handling: Use PPE (gloves, goggles) in a fume hood due to potential respiratory irritation.
- Storage: Keep in a cool, dry environment (<25°C) in airtight containers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of N-(Benzenesulfonyl)-3-chloropropanamide?
- Solvent Choice: Polar aprotic solvents (e.g., DCM, THF) enhance nucleophilic substitution between benzenesulfonyl chloride and 3-chloropropanamide precursors.
- Catalysis: Triethylamine (Et₃N) neutralizes HCl byproducts, driving the reaction forward (e.g., yields increase from 70% to 85% with 1.8 mmol Et₃N) .
- Temperature Control: Reactions at 0°C reduce side products (e.g., over-sulfonylation) before warming to room temperature .
Q. How should researchers address contradictions in reported melting points or spectral data for this compound?
- Crystallinity Analysis: Variations in melting points may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify phase transitions.
- Spectral Validation: Cross-reference NMR data with computational simulations (e.g., DFT for chemical shift predictions) or high-resolution mass spectrometry (HRMS) .
Q. What mechanistic insights explain the formation of benzenesulfonyl chloride intermediates during synthesis?
Benzenesulfonyl chloride, a key precursor, is synthesized via:
- Step 1: Benzene reacts with chlorosulfonic acid (ClSO₃H) to form benzenesulfonic acid.
- Step 2: A second equivalent of ClSO₃H displaces the -OH group, yielding benzenesulfonyl chloride. This two-step process requires rigorous anhydrous conditions to avoid hydrolysis .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of N-(Benzenesulfonyl)-3-chloropropanamide derivatives?
- Data Collection: Use SHELXL for small-molecule refinement. High-resolution data (≤1.0 Å) ensure accurate bond-length and angle measurements.
- Validation: Check for twinning or disorder using PLATON; compare with similar sulfonamide structures in the Cambridge Structural Database (CSD) .
Q. What substituent effects on the benzenesulfonyl group influence biological activity or physicochemical properties?
- Electron-Withdrawing Groups (e.g., -CF₃): Enhance thermal stability but reduce solubility.
- Arylthio Modifications: Improve antimicrobial activity (observed in analogues with 4-trifluoromethylbenzylthio groups) .
- Quantitative Structure-Activity Relationship (QSAR): Use Hammett constants (σ) to correlate substituent electronic effects with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
